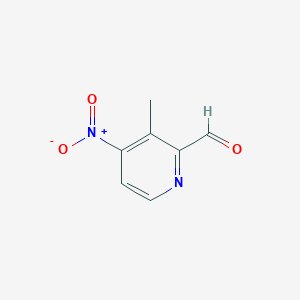

3-Methyl-4-nitropyridine-2-carbaldehyde

Description

Propriétés

IUPAC Name |

3-methyl-4-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVRGNKGNKARLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formylation via Vilsmeier-Haack Reaction

Following nitration, the aldehyde group is introduced at the 2-position of the pyridine ring through formylation. The Vilsmeier-Haack reaction is the preferred method, employing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This reaction selectively introduces the formyl group adjacent to the nitrogen atom of the pyridine ring.

- Reagents: DMF and POCl3

- Temperature: Controlled low to moderate temperatures (e.g., 0–25 °C)

- Reaction Time: 30–60 minutes incubation followed by workup

This method is efficient and scalable, suitable for both laboratory and industrial synthesis.

- Industrial synthesis mirrors laboratory methods but incorporates continuous flow reactors and automated controls to optimize yield and safety.

- Control of temperature and reaction time is critical to prevent over-nitration or decomposition.

- Post-reaction workup typically involves extraction with organic solvents, washing with saturated brine, drying over anhydrous sodium sulfate, and purification by distillation or crystallization.

- The nitration step using N2O5/SO2 is superior to classical acid nitration, providing higher yields and regioselectivity due to a unique reaction mechanism involving N-nitropyridinium intermediates and sigmatropic shifts rather than direct electrophilic substitution.

- The formylation via the Vilsmeier-Haack reaction is well-established for pyridine derivatives, allowing selective aldehyde introduction adjacent to the nitrogen atom.

- The combination of these two steps enables efficient synthesis of 3-Methyl-4-nitropyridine-2-carbaldehyde with yields typically exceeding 25–30% overall, depending on optimization.

The preparation of this compound is effectively achieved through a two-step process involving:

- Selective nitration of 3-methylpyridine using dinitrogen pentoxide in the presence of sulfur dioxide, which affords high regioselectivity and improved yields compared to classical nitration methods.

- Subsequent formylation at the 2-position via the Vilsmeier-Haack reaction using DMF and POCl3, introducing the aldehyde functionality with good selectivity.

These methods are supported by detailed mechanistic studies and optimized reaction conditions, making them suitable for both laboratory-scale synthesis and industrial production. The nitration mechanism involving N-nitropyridinium intermediates and sigmatropic shifts represents a significant advancement in pyridine chemistry, enabling access to nitropyridine derivatives previously difficult to obtain.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group undergoes selective reduction to form amino derivatives, a critical step in synthesizing bioactive intermediates.

Table 1: Reduction Conditions and Outcomes

| Reagent System | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C (catalytic) | RT, 1 atm H₂, ethanol | 3-Methyl-4-aminopyridine-2-carbaldehyde | 85% | |

| Fe, HCl (aq) | Reflux, 6 h | 3-Methyl-4-aminopyridine-2-carbaldehyde | 72% |

Reduction with hydrogen gas and palladium catalyst under mild conditions provides high yields of the amino derivative, while iron in acidic conditions offers a cost-effective alternative .

Nucleophilic Aromatic Substitution (SNAr)

The nitro group facilitates nucleophilic displacement, often accompanied by nitro-group migration in specific substrates .

Key Findings:

-

Nitro Migration : Substitution at the nitro position in 4-nitropyridines can trigger migration to adjacent positions, forming regioisomers (e.g., 2-amino-5-nitropyridine derivatives) .

-

Amine Reactivity : Reaction with n-butylamine under basic conditions yields 2-(alkylamino)-5-nitropyridines via nitro migration .

Table 2: Substitution Reactions with Amines

| Amine | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| n-Butylamine | K₂CO₃, DMF, 80°C, 12 h | 2-(Butylamino)-5-nitropyridine | 77% | |

| Diethylamine | K₂CO₃, DMF, 80°C, 12 h | 2-(Diethylamino)-5-nitropyridine | 68% |

Diazotization and Subsequent Transformations

The amino derivative (post-reduction) undergoes diazotization, enabling coupling or hydrolysis reactions .

Example Pathway:

-

Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms a diazonium salt.

-

Hydrolysis : Heating to 60–80°C yields 4-hydroxy-3-nitropyridine-2-carbaldehyde .

Table 3: Diazotization Parameters

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 3-Methyl-4-aminopyridine-2-carbaldehyde | NaNO₂, HCl, 0–5°C | Diazonium intermediate | 95% |

Oxidation of the Aldehyde Group

While direct oxidation data for this compound is limited in non-BenchChem sources, analogous pyridine aldehydes are oxidized to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .

Industrial and Biological Relevance

-

Pharmaceutical Intermediates : Reduced amino derivatives are precursors to antitumor agents, as seen in platinum(II) complexes with thiosemicarbazones .

-

Agrochemicals : Nitropyridine derivatives serve as intermediates in herbicide and insecticide synthesis .

Mechanistic Insights

Applications De Recherche Scientifique

Organic Synthesis

3-Methyl-4-nitropyridine-2-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for creating diverse compounds.

Key Reactions :

- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction : The nitro group can be reduced to an amino group, allowing for the synthesis of amine derivatives.

- Substitution : Nucleophilic aromatic substitution can introduce various functional groups into the pyridine ring.

Pharmaceutical Development

The compound is being investigated for its potential biological activity, particularly in drug development. Its structural characteristics may allow it to interact with biological targets, potentially leading to new therapeutic agents.

Case Studies :

- Research has indicated that derivatives of nitropyridines exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to evaluate the efficacy of this compound and its derivatives against specific pathogens and diseases.

Agrochemicals

This compound is also explored for use in agrochemical formulations. Its reactivity can be harnessed to develop new pesticides or herbicides that target specific agricultural pests while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 3-Methyl-4-nitropyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects

Activité Biologique

3-Methyl-4-nitropyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the nitropyridine family, characterized by the presence of both a methyl group and a nitro group on the pyridine ring. This unique structure contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro compounds, including this aldehyde, are known for their antimicrobial properties. They often act by undergoing reduction to form reactive intermediates that can bind covalently to DNA, leading to cell death . This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole.

- Anticancer Potential : Research indicates that derivatives of nitropyridines exhibit anticancer activities. The compound may influence various biochemical pathways through interactions with enzymes and receptors involved in cancer progression .

- Anti-inflammatory Effects : Nitro-containing compounds have been shown to modulate inflammatory responses. They can interact with signaling proteins, potentially altering their function and providing cytoprotective effects during inflammation .

Antimicrobial Activity

A study highlighted the effectiveness of nitro derivatives against various pathogens. The mechanism involves the formation of toxic intermediates upon reduction, which leads to DNA damage in microbial cells . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. Its mechanism may involve the inhibition of key enzymes responsible for tumor growth and proliferation . Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A2780 (Ovarian Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Anti-inflammatory Activity

Nitro fatty acids related to this compound have shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as iNOS and COX-2 . This positions this compound as a potential candidate for anti-inflammatory drug development.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro derivatives, including this compound, against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against multiple cancer cell lines, revealing significant cytotoxic effects. The study concluded that further exploration into its structure-activity relationship could enhance its therapeutic potential against resistant cancer types .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 3-Methyl-4-nitropyridine-2-carbaldehyde with 4-chloro-2-methylpyridine-3-carbaldehyde (CAS: 1060805-88-0), a structurally related compound described in a 2013 Bristol-Myers Squibb patent .

| Property | This compound | 4-Chloro-2-methylpyridine-3-carbaldehyde |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₃ | C₇H₆ClNO |

| Molecular Weight (g/mol) | 166.14 | 155.58 |

| Substituents | 3-CH₃, 4-NO₂, 2-CHO | 2-CH₃, 4-Cl, 3-CHO |

| LogP | ~1.3 (estimated) | 1.86 |

| Polar Surface Area (Ų) | ~70 (estimated) | 29.96 |

| Key Functional Groups | Nitro, aldehyde | Chloro, aldehyde |

Key Observations:

- Substituent Effects : The nitro group in the target compound introduces stronger electron-withdrawing effects compared to the chloro group in the analog. This increases the electrophilicity of the aldehyde group, enhancing reactivity in condensation or nucleophilic addition reactions .

- Polarity : The nitro group elevates the polar surface area (PSA) of the target compound, likely improving solubility in polar solvents but reducing lipid membrane permeability compared to the chloro analog.

- LogP : The lower estimated LogP of the nitro derivative (~1.3 vs. 1.86) reflects its higher polarity, which may influence pharmacokinetic behavior in drug design contexts.

Stability and Toxicity Considerations

- Nitro Group Stability : Nitroaromatics like this compound may exhibit thermal instability under high-energy conditions, requiring careful handling. In contrast, the chloro analog is less prone to decomposition but poses risks of generating toxic HCl upon combustion.

- Toxicity : Nitro compounds are often associated with higher toxicity due to metabolic activation into reactive intermediates (e.g., nitroso derivatives). The chloro analog’s toxicity profile is less documented but likely involves hepatotoxic or nephrotoxic effects common to halogenated aromatics.

Industrial and Research Relevance

- Pharmaceuticals : The chloro analog has been employed in patented kinase inhibitors, leveraging its halogen-bonding capabilities for target binding . The nitro derivative’s applications are less reported but may include precursors to antitubercular or anticancer agents.

- Materials Science : Nitro-substituted pyridines are explored in coordination chemistry for luminescent metal-organic frameworks (MOFs), whereas chloro derivatives are used in covalent organic frameworks (COFs).

Q & A

What are the optimal synthetic routes for 3-methyl-4-nitropyridine-2-carbaldehyde, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves nitration of a pyridine precursor followed by formylation. Key challenges include regioselectivity during nitration and aldehyde group stability. To improve yields:

- Use HATU as a coupling agent for intermediates to minimize side reactions .

- Employ TFA (trifluoroacetic acid) as a catalyst for formylation, which enhances electrophilic substitution at the 2-position .

- Monitor reaction progress via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect byproducts early .

How can conflicting NMR data for this compound be resolved?

Methodological Answer:

Conflicts in NMR spectra (e.g., unexpected peaks or shifts) often arise from tautomerism of the aldehyde group or residual solvents. To address this:

- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric interference .

- Dry the compound rigorously using molecular sieves in deuterated DMSO to eliminate water-induced shifts .

- Compare with computational NMR predictions (DFT-based software) to validate assignments .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

- Reverse-phase HPLC-MS with a polar-embedded column (e.g., Waters Atlantis T3) resolves nitro and aldehyde derivatives. Use 0.1% formic acid in the mobile phase for ionization .

- Derivatization with DNPH (2,4-dinitrophenylhydrazine) enhances UV detection sensitivity for aldehyde quantification, with detection limits <0.1% .

- GC-MS (after silylation) identifies volatile impurities but requires careful optimization to avoid thermal decomposition .

How does the nitro group influence the compound’s stability under varying storage conditions?

Methodological Answer:

The nitro group increases sensitivity to light and heat, while the aldehyde is prone to oxidation. For long-term stability:

- Store in amber vials at -20°C under inert gas (argon).

- Add stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w to inhibit aldehyde oxidation .

- Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to predict degradation pathways .

What strategies mitigate side reactions during functionalization of the aldehyde group?

Methodological Answer:

- Protect the aldehyde as a hydrazone (using Girard’s reagent T) before introducing electrophiles to the pyridine ring .

- Use microwave-assisted synthesis to reduce reaction time and minimize aldehyde decomposition .

- Employ Schlenk techniques to exclude moisture and oxygen during sensitive steps .

How can researchers resolve discrepancies between experimental and computational IR spectra?

Methodological Answer:

Discrepancies often stem from solvent effects or anharmonic vibrations. To align

- Record experimental IR in KBr pellets (solid-state) and compare with gas-phase DFT calculations.

- Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to computational results for nitro group stretches .

- Use ATR-FTIR with controlled humidity to isolate solvent-free peaks .

What safety protocols are critical when handling this compound?

Methodological Answer:

- Nitrile gloves and fume hoods are mandatory due to potential mutagenicity (analogous to 4-nitrobenzaldehyde) .

- Avoid contact with reducing agents (e.g., NaBH₄), as nitro groups may react exothermically .

- Dispose of waste via alkaline hydrolysis (pH >12, 60°C for 24 hours) to neutralize nitro derivatives .

How can tautomeric forms of this compound affect its reactivity in cross-coupling reactions?

Advanced Methodological Answer:

The aldehyde’s keto-enol tautomerism can alter electronic properties. To control reactivity:

- Use Lewis acids (e.g., ZnCl₂) to stabilize the enol form, enhancing nucleophilic attack at the 4-position .

- Characterize tautomeric ratios via ¹³C NMR in DMSO-d₆ (enol form shows distinct carbonyl shifts at ~190 ppm) .

- Screen solvents: aprotic solvents (THF) favor the keto form, while protic solvents (MeOH) stabilize enol .

What are the best practices for reproducing synthetic procedures from literature with low yields?

Methodological Answer:

- Verify stoichiometry of nitro precursors ; trace moisture can deactivate nitrating agents like HNO₃/H₂SO₄ .

- Optimize crystallization solvents (e.g., ethyl acetate/hexane vs. methanol) to improve purity and yield .

- Replicate reflux times precisely; over-reaction leads to aldehyde oxidation to carboxylic acid .

How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Advanced Methodological Answer:

- Perform dose-response assays (e.g., IC₅₀) in triplicate to confirm activity trends .

- Use molecular docking to verify if the nitro group’s electron-withdrawing effect modulates binding affinity .

- Screen against isostere analogs (e.g., replacing nitro with cyano) to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.